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Introduction
MYF-01-37 is a novel covalent inhibitor of the TEA Domain (TEAD) family of transcription

factors, key downstream effectors of the Hippo signaling pathway. By targeting a conserved

cysteine residue (Cys380 in TEAD2) within the palmitate-binding pocket, MYF-01-37 effectively

disrupts the interaction between TEAD and its co-activators, YAP and TAZ.[1][2][3] This

disruption inhibits the transcription of pro-proliferative and anti-apoptotic genes, making MYF-
01-37 a promising candidate for cancer therapy, particularly in tumors with a dysregulated

Hippo pathway.[1][3]

Recent preclinical studies have highlighted the potential of MYF-01-37 in combination with

other targeted therapies to overcome drug resistance and eradicate dormant cancer cells. A

notable example is its use with the EGFR inhibitor osimertinib and the MEK inhibitor trametinib

in EGFR-mutant non-small cell lung cancer (NSCLC).[4][5] This combination has been shown

to significantly reduce the population of dormant cancer cells that survive initial treatment, a

major cause of tumor recurrence.[4][5]

These application notes provide a comprehensive overview of the use of MYF-01-37 in

combination cancer therapy, including its mechanism of action, quantitative data from

preclinical studies, and detailed protocols for key experimental procedures.
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Data Presentation
Table 1: In Vitro Efficacy of MYF-01-37 and Combination
Therapies in EGFR-Mutant NSCLC

Cell Line Treatment Concentration Effect Source

PC-9 MYF-01-37 10 µM

Minimal impact

on cell viability

as a single

agent.

[4]

PC-9
Osimertinib (O) +

Trametinib (T)

100 nM (O) + 30

nM (T)

Induction of a

dormant,

senescent-like

state.

[4]

PC-9
MYF-01-37 + O

+ T

10 µM (MYF-01-

37) + 100 nM (O)

+ 30 nM (T)

Dramatic

decrease in the

number of

dormant cells

after 10 days of

treatment.

[4]

HEK 293T MYF-01-37 IC50 = 0.8 µM

Inhibition of

direct YAP/TEAD

interaction.

[6]

PC-9 MYF-01-37 10 µM

Reduction in the

expression of the

canonical YAP

target gene,

CTGF.

[7]

Signaling Pathways and Mechanisms of Action
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. When the pathway is active, a kinase cascade leads to the phosphorylation and

cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In many cancers,

the Hippo pathway is inactivated, leading to the translocation of YAP/TAZ to the nucleus, where

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/31935369/
https://pubmed.ncbi.nlm.nih.gov/31935369/
https://pubmed.ncbi.nlm.nih.gov/31935369/
https://www.researchgate.net/publication/327043264_Safety_and_Efficacy_of_Osimertinib_in_the_Treatment_of_a_Patient_With_Metastatic_Lung_Cancer_and_Concurrent_Somatic_EGFR_L858R_and_Germline_EGFR_T790M_Mutations
https://archive.connect.h1.co/article/737201348/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


they bind to TEAD transcription factors to drive the expression of genes that promote cell

growth and survival.

MYF-01-37 acts by covalently binding to a cysteine residue in the palmitate-binding pocket of

TEAD, thereby preventing its interaction with YAP/TAZ and inhibiting downstream gene

transcription.[1][3] In the context of EGFR-mutant NSCLC treated with osimertinib and

trametinib, a population of cells can enter a dormant state characterized by high YAP/TEAD

activity.[4] This YAP-mediated transcriptional program promotes cell survival and resistance to

therapy.[5] By inhibiting TEAD, MYF-01-37 disrupts this survival mechanism, leading to the

elimination of dormant cancer cells.[4]
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Hippo pathway and MYF-01-37 mechanism.
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Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT
Assay
This protocol is for determining the effect of MYF-01-37 in combination with other therapies on

the viability of adherent cancer cell lines.

Materials:

Cancer cell lines (e.g., PC-9)

Complete cell culture medium

96-well flat-bottom plates

MYF-01-37, Osimertinib, Trametinib (or other drugs of interest)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO (Dimethyl sulfoxide)

Phosphate-buffered saline (PBS)

Multichannel pipette

Plate reader (absorbance at 570 nm)

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well in 100 µL of complete medium).

Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
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Drug Treatment:

Prepare serial dilutions of MYF-01-37, osimertinib, and trametinib in complete medium.

For combination treatments, prepare drug mixtures at the desired ratios and

concentrations.

Remove the medium from the wells and add 100 µL of the drug-containing medium or

vehicle control (e.g., 0.1% DMSO) to the respective wells.

Incubate for the desired treatment period (e.g., 72 hours).

MTT Addition:

After the incubation period, carefully remove the medium from each well.

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

Formazan Solubilization:

Carefully remove the MTT-containing medium.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: TEAD Pull-Down Assay
This protocol is for confirming the direct binding of MYF-01-37 to TEAD proteins in a cellular

context.
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Materials:

Cancer cell lines (e.g., PC-9)

MYF-01-37

Biotinylated MYF-01-37 (or a similar biotinylated probe)

Pull-down buffer (specific composition may need optimization, but typically contains non-

ionic detergents like NP-40 or Triton X-100, protease and phosphatase inhibitors)

Streptavidin agarose resin

2x SDS-PAGE loading buffer

Western blotting equipment and reagents

Anti-TEAD antibody

Procedure:

Cell Treatment and Lysis:

Treat cells with either vehicle or non-biotinylated MYF-01-37 (e.g., 10 µM) for 6 hours to

serve as a competition control.

Lyse the cells using the pull-down buffer.

Quantify the protein concentration of the lysates.

Biotinylated Probe Incubation:

Take 1 mg of total protein from each lysate and add the biotinylated MYF-01-37 probe to a

final concentration of 1 µM.

Incubate with rotation at 4°C for 6 hours, followed by 1 hour at room temperature.

Streptavidin Pull-Down:
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Add 30 µL of a 50% slurry of streptavidin agarose resin to each sample.

Incubate with rotation for another 2 hours at 4°C.

Washing and Elution:

Wash the resin three times with pull-down buffer.

Elute the bound proteins by boiling the resin in 2x SDS-PAGE loading buffer for 10

minutes.

Western Blot Analysis:

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-TEAD antibody to detect the pulled-down TEAD. A

loading control using a small fraction of the total lysate should also be run.

Protocol 3: Synergy Analysis using the Combination
Index (CI) Method
This protocol outlines the general workflow for determining if the combination of MYF-01-37
with other drugs results in a synergistic, additive, or antagonistic effect using the Chou-Talalay

method.
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1. Single Agent Dose-Response

Determine IC50 for each drug 2. Combination Treatment

Treat cells with drugs at a constant ratio
(based on IC50 values)

3. Cell Viability Assay
(e.g., MTT or CellTiter-Glo)

Generate dose-response curves for the combination 4. Calculate Combination Index (CI)

Use software like CompuSyn or custom scripts 5. Interpret Results

CI < 1: Synergy
CI = 1: Additive

CI > 1: Antagonism
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Workflow for Synergy Analysis.

Procedure:

Determine Single-Agent Potency:

Perform dose-response experiments for each individual drug (MYF-01-37, osimertinib,

trametinib) to determine their respective IC50 values (the concentration that inhibits 50%

of cell growth).

Combination Studies:
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Design experiments where the drugs are combined at a constant ratio based on their IC50

values (e.g., a ratio of 1:1, 1:2, etc., of their respective IC50s).

Perform cell viability assays with a range of concentrations of the drug combination.

Data Analysis:

Use software such as CompuSyn or custom scripts in statistical software (e.g., R) to

calculate the Combination Index (CI) based on the dose-response data for the single

agents and the combination.

The CI value provides a quantitative measure of the interaction between the drugs.

Interpretation:

CI < 1: Indicates synergism (the effect of the combination is greater than the sum of the

effects of the individual drugs).

CI = 1: Indicates an additive effect.

CI > 1: Indicates antagonism (the effect of the combination is less than the sum of the

effects of the individual drugs).

Conclusion
MYF-01-37 represents a promising therapeutic agent, particularly in combination with other

targeted therapies. Its ability to disrupt the YAP/TAZ-TEAD interaction provides a novel

mechanism to overcome drug resistance and eliminate dormant cancer cells. The protocols

and data presented here offer a framework for researchers to further investigate the potential of

MYF-01-37 in various cancer models and therapeutic contexts. Further studies are warranted

to fully elucidate the synergistic potential of MYF-01-37 with a broader range of anti-cancer

agents and to translate these preclinical findings into clinical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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